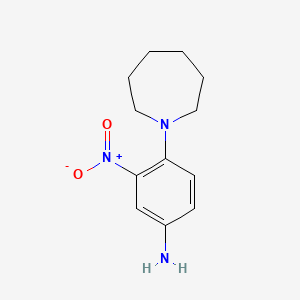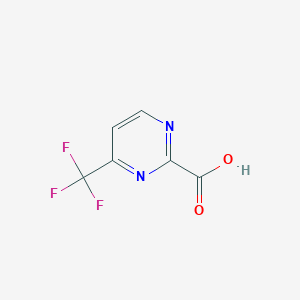
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid
説明
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 1000931-46-3 and a molecular weight of 192.1 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid is 1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H, (H,12,13) . This indicates that the molecule contains six carbon atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms.科学的研究の応用
Pharmaceutical Drug Development
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid: is a valuable intermediate in the synthesis of pharmaceutical drugs. The trifluoromethyl group is known for its ability to enhance the bioavailability and metabolic stability of therapeutic compounds . This compound has been utilized in the development of drugs that exhibit a range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.
Agrochemical Research
In the agrochemical industry, derivatives of this compound serve as key structural motifs in active ingredients for crop protection . The unique physicochemical properties conferred by the fluorine atom make these derivatives effective in the protection of crops from pests, with several new trifluoromethyl-containing agrochemicals having acquired ISO common names.
Antifungal Applications
Recent studies have shown that derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid possess significant antifungal activities. These compounds have been tested against various plant pathogens and have shown promising results in inhibiting fungal growth, which could lead to the development of new antifungal agents .
Insecticidal Properties
The compound’s derivatives have also been evaluated for their insecticidal activities. Although their effectiveness is currently lower than some established insecticides, ongoing research aims to enhance their potency and specificity against agricultural pests .
Anticancer Research
In the field of oncology, derivatives of 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid are being explored for their anticancer activities. Preliminary studies indicate that these compounds may have the potential to inhibit the growth of various cancer cell lines, opening avenues for further research into novel anticancer therapies .
Veterinary Medicine
The trifluoromethyl group’s presence in veterinary products highlights the compound’s relevance in animal health. It has been incorporated into veterinary drugs, demonstrating the compound’s versatility and its role in enhancing the efficacy of treatments for animals .
DNA Interaction Studies
Studies have also explored the interaction of trifluoromethyl-pyridine carboxylic acid derivatives with DNA. These interactions are crucial for understanding the compound’s potential as a therapeutic agent and its role in modulating biological processes .
Safety And Hazards
特性
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-2-10-4(11-3)5(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFBKCEVLTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649588 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
CAS RN |
1000931-46-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide](/img/structure/B1328623.png)
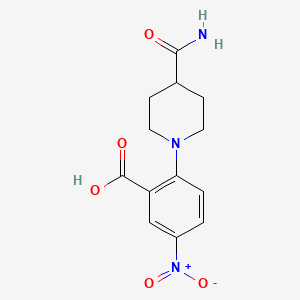
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)
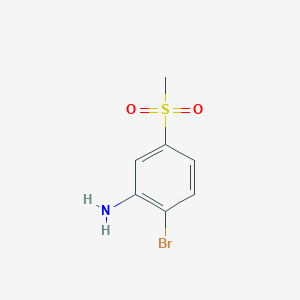
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide](/img/structure/B1328631.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328633.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328635.png)
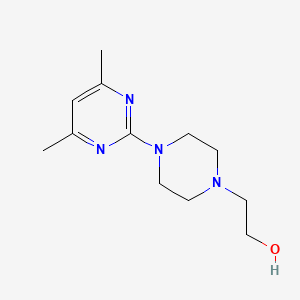
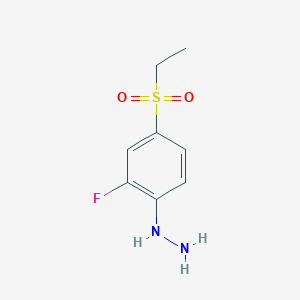
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328641.png)
![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)
